5-Benzyloxolan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-benzyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKCYERWEGKEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80532354 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21175-42-8 | |

| Record name | 5-Benzyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the chemical properties of 5-Benzyloxolan-2-one?

An In-depth Technical Guide to the Chemical Properties of 5-Benzyloxolan-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive examination of the chemical properties of this compound, a substituted γ-butyrolactone. While direct literature on this specific molecule is sparse, this document synthesizes foundational organic chemistry principles with data from analogous structures to provide a robust technical overview. We will delve into its structural characteristics, spectroscopic profile, chemical reactivity, and plausible synthetic pathways, offering insights valuable for its application in medicinal chemistry and organic synthesis.

Core Molecular Structure and Identification

This compound, also known as 5-benzyl-γ-butyrolactone, is a heterocyclic compound featuring a five-membered lactone ring substituted at the 5-position with a benzyl group. The presence of the γ-butyrolactone core, a common motif in natural products, combined with the lipophilic benzyl substituent, makes it an interesting scaffold for chemical exploration.[1]

Key Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 21175-42-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3] |

| Molecular Weight | 176.21 g/mol | [2][3] |

| SMILES | C1(CC(=O)OC1)CC2=CC=CC=C2 | [2] |

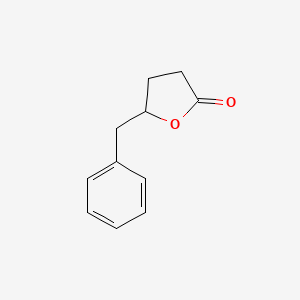

Molecular Structure

The structure consists of a saturated five-membered ring containing an ester group (lactone). The benzyl group is attached to the carbon atom adjacent to the ring oxygen.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are influenced by the polar lactone group and the nonpolar benzyl substituent.

| Property | Value | Source(s) |

| Appearance | Likely a colorless liquid or low-melting solid | [2][4] |

| Melting Point | 30 °C | [2] |

| Solubility | Expected to be soluble in common organic solvents like ethers, chlorinated solvents, and aromatic hydrocarbons.[4] Miscible with water.[5] | |

| Boiling Point | Not explicitly reported, but expected to be high (>200 °C) due to its molecular weight and polar lactone group.[5] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.[6]

-

Methine Proton (O-CH): The proton at the C5 position, adjacent to the ring oxygen, is expected to appear as a multiplet around δ 4.5-4.8 ppm.

-

Benzyl Protons (CH₂-Ph): The two diastereotopic protons of the benzylic methylene group will likely appear as two separate multiplets or a complex multiplet (dd) around δ 2.8-3.1 ppm.

-

Ring Methylene Protons (CH₂): The remaining four protons on the lactone ring (at C3 and C4) will appear as complex multiplets in the upfield region, likely between δ 1.8-2.6 ppm.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon is expected to have a chemical shift in the range of δ 175-180 ppm.[8]

-

Aromatic Carbons (C₆H₅): Signals for the aromatic carbons are expected between δ 127-138 ppm.[8]

-

Methine Carbon (O-CH): The C5 carbon, bonded to the ring oxygen, should appear around δ 75-85 ppm.

-

Benzyl Carbon (CH₂-Ph): The benzylic carbon is predicted to be in the range of δ 35-45 ppm.

-

Ring Methylene Carbons (CH₂): The C3 and C4 carbons are expected in the upfield region, around δ 25-35 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretch (Lactone): A strong, characteristic absorption band is expected around 1770 cm⁻¹, typical for a five-membered ring (γ-lactone).[9][10]

-

C-O Stretch: C-O stretching vibrations from the ester linkage are expected in the 1250-1050 cm⁻¹ region.

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹) would indicate the aromatic C-H bonds.[9]

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) correspond to the C-H bonds of the lactone ring and benzylic methylene group.

-

Aromatic C=C Bending: Characteristic absorptions for the benzene ring are expected in the 1600-1450 cm⁻¹ region.[10]

Mass Spectrometry

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 176.

-

Key Fragmentation Patterns: Common fragmentation would involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a fragment at m/z = 85. Another plausible fragmentation is the loss of CO₂ (44 amu) from the lactone ring.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its two primary functional components: the γ-butyrolactone ring and the benzyl group.

Lactone Ring Reactivity

The γ-butyrolactone core is an ester and thus susceptible to nucleophilic acyl substitution.

-

Hydrolysis: Under basic conditions (e.g., NaOH solution), the lactone will readily hydrolyze to form the corresponding sodium salt of 4-hydroxy-5-phenylpentanoic acid.[5] In acidic water, an equilibrium between the lactone and the open-chain hydroxy acid will be established.[5]

-

Aminolysis/Alcoholysis: Reaction with amines or alcohols (catalyzed by acid or base) will open the lactone ring to form the corresponding amides or esters of γ-hydroxy acids.[11]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the lactone to the corresponding diol, 1,4-dihydroxy-5-phenylpentane.

-

Alpha-Carbon Reactivity: In the presence of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the proton at the alpha-position (C2) can be abstracted to form an enolate, which can then participate in various alkylation or condensation reactions.[5]

Caption: Key reactions of the this compound core.

Benzyl Group Stability

The benzyl group is generally stable but can be cleaved under certain conditions.

-

Hydrogenolysis: The benzyl C-O bond can be cleaved by catalytic hydrogenation (e.g., H₂, Pd/C), which would convert the molecule to 5-methyl-γ-butyrolactone.

-

Strong Acid: Harsh acidic conditions may lead to the cleavage of the benzyl ether.[12]

Synthesis Methodologies

There is no single, established one-step synthesis for this compound in the surveyed literature. However, its synthesis can be envisioned through several plausible multi-step routes based on fundamental organic reactions.[13]

Route 1: Intramolecular Cyclization (Lactonization)

A common and reliable method for forming lactones is the acid-catalyzed intramolecular cyclization of a corresponding hydroxy acid or ester.[12][14] The key precursor would be 4-hydroxy-5-phenylpentanoic acid or its ester.

Caption: General workflow for synthesis via lactonization.

Generalized Experimental Protocol (Lactonization)

-

Precursor Synthesis: Synthesize the precursor, 4-hydroxy-5-phenylpentanoic acid, via a suitable method such as an aldol condensation between propanal and benzaldehyde followed by reduction and oxidation steps.

-

Cyclization: Dissolve the 4-hydroxy-5-phenylpentanoic acid in an appropriate solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the lactone product.[13]

-

Workup: Monitor the reaction by TLC until the starting material is consumed. Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine to neutralize the acid and remove water-soluble impurities.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or vacuum distillation to yield pure this compound.[13]

Potential Applications and Conclusion

This compound serves as a valuable building block in organic synthesis. The γ-butyrolactone scaffold is a key intermediate in the synthesis of various biologically active molecules, including antiviral and anticancer drugs.[15] The presence of the benzyl group provides a site for further functionalization and can modulate the lipophilicity and pharmacokinetic properties of derivative compounds, making it a molecule of interest for drug development professionals.[13] This guide provides a foundational understanding of its chemical properties to support and stimulate further research into its synthetic utility and potential applications.

References

- A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development. (2025). Benchchem.

- Synthesis of 5-Benzyloxan-2-one and its Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- 5-Benzyloxan-2-one CAS number and IUPAC name. (2025). Benchchem.

- Preparation of Benzyl γ-Benxoyloxybutyr

- Technical Support Center: Synthesis of 5-Benzyloxan-2-one. (2025). Benchchem.

- Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them. (2025). Benchchem.

- This compound | 21175-42-8 | WAA17542. Biosynth.

- 21175-42-8|this compound|BLD Pharm. BLD Pharm.

- γ-Butyrolactone. Wikipedia.

- An In-depth Technical Guide to 5-(Benzyloxy)

- b-Benzyl-g-butyrolactones as key substructures in lignan synthesis.

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- 5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. MDPI.

- γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion.

- Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual C

- 5-(Benzyloxy)-1,3-dioxan-2-one. PubChem.

- Achieving Enantioselectivity. Pharmaceutical Technology.

- GBL or gamma-Butyrolactone: Chemistry and Facts. Safrole.

- Physical and chemical properties of 5-(hydroxymethyl)oxolan-2-one. (2025). Benchchem.

- This compound. CHIRALEN.

- 5-(Benzyloxy)pentan-2-one | C12H16O2 | CID 281268. PubChem - NIH.

- Strategies for the Enantioselective Synthesis of 2-Isoxazolines and 2-Isoxazolin-5-ones Bearing Fully Substituted Stereocenters. ChemRxiv.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.

- Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. (2023). Tetrahedron Letters.

- 2'-Benzyloxyacetophenone. NIST WebBook.

- The preparation and reactions of 2-benzyloxy-4-benzylideneoxazol-5-one. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum. ChemicalBook.

- N-BENZYLOXAZOLIDIN-2-ONE - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- 5-Methoxy-2-benzimidazolinone - Optional[FTIR] - Spectrum. SpectraBase.

- 5-Benzyloxy-2-nitrotoluene. NIST WebBook.

- 5-Benzyloxy-2-nitrotoluene. SpectraBase.

- Infrared Spectroscopy. CDN.

- Mass spectrometry of benzyne and cyclopentadienylideneketene. UQ eSpace.

- US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.

- Mass Spectrometry of Benzyne and Cyclopentadienylideneketene.

- 2-Pentanone, 5-hydroxy-. NIST WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. biosynth.com [biosynth.com]

- 3. 21175-42-8|this compound|BLD Pharm [bldpharm.com]

- 4. safrole.com [safrole.com]

- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

5-Benzyloxolan-2-one structure and stereochemistry

An In-depth Technical Guide on 5-Benzyloxolan-2-one: Structure and Stereochemistry

Authored by: Gemini, Senior Application Scientist

Publication Date: January 17, 2026

Abstract

This compound, a substituted γ-butyrolactone, serves as a valuable chiral building block in medicinal chemistry and organic synthesis. Its structure, featuring a stereogenic center at the 5-position, gives rise to enantiomeric forms whose distinct three-dimensional arrangements are critical to their biological activity and utility in asymmetric synthesis. This technical guide provides a comprehensive analysis of the molecular structure, stereochemistry, and analytical validation of this compound. We delve into the spectroscopic techniques for structural elucidation, the crystallographic methods for absolute configuration determination, and the chromatographic strategies for enantiomeric separation. This document is intended for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this important heterocyclic compound.

Foundational Analysis: Molecular Structure

This compound, with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , belongs to the lactone class of organic compounds.[1] The core of the molecule is an oxolan-2-one (more commonly known as γ-butyrolactone), which is a five-membered ring containing an ester group. A benzyl group (-CH₂-Ph) is attached to the C5 position of this lactone ring, adjacent to the ring oxygen.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 21175-42-8[1][2][3] |

| Molecular Formula | C₁₁H₁₂O₂[1] |

| Molecular Weight | 176.21 g/mol [1] |

| SMILES | C1CC(=O)OC1CC2=CC=CC=C2[1] |

The presence of both a polar lactone functional group and a nonpolar, lipophilic benzyl group gives the molecule an amphiphilic character, influencing its solubility and its interactions in both biological and synthetic environments. Its utility often stems from its role as a chiral scaffold in the development of more complex molecules.[4][5]

The Critical Dimension: Stereochemistry

The defining structural feature of this compound is its chirality. The carbon atom at the 5-position (C5) is a stereogenic center because it is bonded to four distinct substituents:

-

The ring oxygen atom (O1)

-

The C4 methylene group of the lactone ring

-

A hydrogen atom

-

The benzyl group

This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-5-benzyloxolan-2-one and (S)-5-benzyloxolan-2-one .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for determining the covalent framework (connectivity) of the molecule. [6]While standard NMR cannot differentiate between enantiomers, it confirms the presence and arrangement of all atoms in the structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃) Note: These are predicted values based on standard chemical shift principles. Actual values may vary slightly.

| ¹H NMR (Proton) | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | 7.25-7.40 | m | 5H, Phenyl ring |

| C5-H | 4.60-4.75 | m | 1H, Proton at chiral center |

| Benzylic CH₂ | 3.10, 2.90 | dd, dd | 2H, Methylene of benzyl group |

| C3-CH₂ | 2.50-2.70 | m | 2H, Lactone ring |

| C4-CH₂ | 2.10-2.30 | m | 2H, Lactone ring |

| ¹³C NMR (Carbon) | Predicted δ (ppm) | Assignment |

| Carbonyl | ~177 | C2 (C=O) |

| Aromatic | ~137 (quat.), 127-129 | Phenyl ring |

| C5-CH | ~80 | C5 (Chiral center) |

| Benzylic CH₂ | ~40 | Methylene of benzyl group |

| C3-CH₂ | ~29 | C3 of lactone ring |

| C4-CH₂ | ~28 | C4 of lactone ring |

2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign these resonances and confirm the connectivity between the benzyl group and the C5 position of the lactone ring. [7]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition (C₁₁H₁₂O₂).

Absolute Configuration Determination

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. [8]By analyzing the diffraction pattern of X-rays passed through a single crystal of an enantiomerically pure sample, the precise spatial arrangement of every atom can be mapped. This technique provides an unambiguous assignment of the (R) or (S) configuration. [8] Causality in Experimental Choice: The primary challenge and rate-limiting step for this technique is growing a high-quality single crystal suitable for diffraction. [8][9]This is often a trial-and-error process involving the screening of various solvents and crystallization conditions. [9]

Enantiomeric Separation and Purity Analysis

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent and powerful technique for separating enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, ee) of a sample. [10][11]The method relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. [12]Due to differing interaction energies, one enantiomer is retained longer on the column than the other, resulting in their separation. [10]

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To separate the (R) and (S) enantiomers of this compound and determine the enantiomeric excess of a sample.

1. Column Selection:

- Rationale: The choice of CSP is critical. Polysaccharide-based columns (e.g., Chiralpak® IA, ID) are highly effective for a wide range of compounds and are a common starting point. [13] * Procedure: Screen several CSPs to find one that provides baseline resolution.

2. Mobile Phase Optimization:

- Rationale: The mobile phase composition (e.g., hexane/isopropanol or acetonitrile/water) influences retention times and resolution. The polarity must be optimized to achieve good separation in a reasonable timeframe. [13] * Procedure: a. Start with a standard mobile phase, such as 90:10 Hexane:Isopropanol. b. Adjust the ratio of the polar modifier (isopropanol) to optimize the resolution (Rs > 1.5 is ideal). c. Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape, although they are unlikely to be necessary for this neutral lactone.

3. Sample Preparation:

- Procedure: a. Prepare a stock solution of the racemic standard (1 mg/mL) in the mobile phase. b. Prepare a solution of the test sample at the same concentration.

4. Data Acquisition and Analysis:

- Procedure: a. Inject the racemic standard to determine the retention times (t₁) and (t₂) for each enantiomer. b. Inject the test sample under the identical conditions. c. Integrate the peak areas (A₁ and A₂) for each enantiomer. d. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(A₁ - A₂) / (A₁ + A₂)| * 100%

Trustworthiness through Self-Validation: This protocol is self-validating. The initial injection of a known racemic mixture (50:50) confirms that the method is capable of separating the enantiomers and establishes their respective retention times, providing a reliable benchmark against which the unknown sample is measured.

Applications in Research and Drug Development

The benzimidazolone scaffold, a related heterocyclic structure, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules. [14][15]Similarly, chiral lactones like this compound are highly sought-after intermediates.

-

Chiral Building Blocks: Enantiomerically pure this compound serves as a starting material for the synthesis of more complex chiral molecules. The lactone can be opened to reveal two functional groups (an alcohol and a carboxylic acid) with a defined stereocenter, providing a template for asymmetric synthesis.

-

Scaffold for Bioactive Compounds: The structure combines features often found in pharmacologically active compounds. The benzyl group can engage in π-π stacking or hydrophobic interactions within a protein binding pocket, while the lactone can act as a hydrogen bond acceptor. Derivatives of this core structure are explored for a wide range of therapeutic targets. [5][16]

Conclusion

This compound is more than a simple heterocyclic compound; it is a molecule defined by its three-dimensional architecture. Its single stereocenter dictates its existence as a pair of enantiomers, a fact that has profound implications for its use in stereoselective synthesis and drug discovery. A rigorous, multi-faceted analytical approach combining NMR, mass spectrometry, X-ray crystallography, and chiral chromatography is essential for its complete characterization. This guide has outlined the core structural features, the critical nature of its stereochemistry, and the validated protocols required to analyze this important molecule, providing a foundational resource for scientists in the pharmaceutical and chemical industries.

References

- A Comparative Analysis of Synthetic Routes to 5-Benzyloxan-2-one for Research and Development. (2025). Benchchem.

- (5S)-5-(benzylsulfonylmethyl)oxolan-2-one.

- 5-(Benzyloxy)-1,3-dioxan-2-one.

- Synthesis of 5-Benzyloxan-2-one and its Derivatives: An In-depth Technical Guide. (2025). Benchchem.

- Validating the Structure of 5-Benzyloxan-2-one: A Comparative Guide to Analytical Techniques. (2025). Benchchem.

- 5-Benzyloxan-2-one CAS number and IUPAC name. (2025). Benchchem.

- Side reactions in the synthesis of 5-Benzyloxan-2-one and how to avoid them. (2025). Benchchem.

- 5-(1,3-Benzoxazol-2-yl)-5-phenyloxolan-2-one.

- This compound | 21175-42-8 | WAA17542. Biosynth.

- 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one.

- 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.

- Technical Support Center: Synthesis of 5-Benzyloxan-2-one. (2025). Benchchem.

- 21175-42-8|this compound|BLD Pharm. BLD Pharm.

- Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.

- This compound. CHIRALEN.

- A review on x-ray crystallography and it's applications. (2024).

- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Molecules.

- The X-ray structure of compound 2.

- X-Ray Crystallography of Chemical Compounds. (2010). Future medicinal chemistry.

- x Ray crystallography. (1995). BMJ.

- Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2016). New Journal of Chemistry.

- Stereochemistry of Organic Compounds and Pharmaceuticals. Chemistry LibreTexts.

- Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation. (2025).

- Chiral switches versus de novo enantiomerically pure compounds. (2015). Journal of Pharmaceutical and Biomedical Analysis.

- The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives. (2021).

- Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. (2021). Chemistry.

- Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol. (2025). Benchchem.

- Stereochemistry in Drug Action. (2003).

- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021). Mini reviews in medicinal chemistry.

- Figure S19. 1 H NMR Spectra of 5-benzoylbenzimidazole (2h).

- Importance of Stereochemistry in Chemistry. Scribd.

- Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)

- The stereochemistry of 2-benzalcyclohexanones and 2-benzalcyclopentanones. (1964). Tetrahedron.

- Design, synthesis, in silico, and in vitro evaluation of benzylbenzimidazolone derivatives as potential drugs on α-glucosidase and glucokinase as pharmacological targets. (2023). RSC Medicinal Chemistry.

- 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. (2010). Indonesian Journal of Chemistry.

- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). Pharmaceuticals.

- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry.

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 21175-42-8|this compound|BLD Pharm [bldpharm.com]

- 3. chiralen.com [chiralen.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 11. ole.uff.br [ole.uff.br]

- 12. Preparation of Chiral Stationary Phase Based on 1,1'-bi-2-Naphthol for Chiral Enantiomer Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions | MDPI [mdpi.com]

- 15. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone (CAS 1563-56-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Pharmaceutical Intermediate

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone, registered under CAS number 1563-56-0, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals.[1][2] While the initial query referenced CAS number 21175-42-8, the substantial body of scientific literature points to 1563-56-0 as the correct identifier for the compound of interest, also known as 2-(2-Amino-5-bromobenzoyl)pyridine. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and critical role in the development of benzodiazepine drugs, offering field-proven insights for professionals in drug development and chemical research.

Core Physicochemical Characteristics

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone presents as a yellow to off-white crystalline solid under standard conditions.[1][2][3] Its molecular structure, featuring a substituted benzoyl pyridine core, endows it with specific chemical properties that are instrumental in its synthetic applications.[4]

Structural and Molecular Data

| Property | Value | Source(s) |

| CAS Number | 1563-56-0 | [1][2] |

| IUPAC Name | (2-amino-5-bromophenyl)-pyridin-2-ylmethanone | [4][5] |

| Synonyms | 2-(2-Amino-5-bromobenzoyl)pyridine, ABBP | [4][5] |

| Molecular Formula | C₁₂H₉BrN₂O | [1][2][4] |

| Molecular Weight | 277.12 g/mol | [1][2][4] |

| Appearance | Yellow solid | [1][3][4] |

Physicochemical Properties

| Property | Value | Source(s) |

| Melting Point | 98-100 °C | [1][3][4] |

| Boiling Point | 451 °C | [1][3][4] |

| Flash Point | 227 °C | [1][3][4] |

| Density | 1.546 g/cm³ | [1][3][4] |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | [1][3] |

| pKa (Predicted) | 2.66 ± 0.10 | [3][4] |

| Vapor Pressure | 2.48E-08 mmHg at 25°C | [3] |

| Refractive Index | 1.658 | [3] |

Synthesis and Manufacturing

The synthesis of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a critical process for its application in the pharmaceutical industry. A common and efficient method involves the reaction of 2-bromopyridine with 2-amino-5-bromobenzoic acid.[1][6] This reaction is typically facilitated by the use of n-butyllithium in an ethereal solvent such as tetrahydrofuran (THF) at low temperatures.[1][6]

Experimental Protocol: Synthesis from 2-Bromopyridine and 2-Amino-5-bromobenzoic Acid

This protocol is a self-validating system, where successful synthesis and purification yield a product with the expected physicochemical properties, confirming the reaction's efficacy.

Materials:

-

2-bromopyridine

-

2-amino-5-bromobenzoic acid

-

n-butyllithium (2.5 M in hexane)

-

Anhydrous ethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

3N Hydrochloric acid

-

Solid sodium hydroxide pellets

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), cool a mixture of 2.5 M n-butyllithium in hexane and anhydrous ethyl ether to -40 °C.[4][6]

-

Addition of 2-Bromopyridine: Slowly add 2-bromopyridine dropwise to the cooled solution. Stir the mixture at -40 °C for 1 hour.[4][6]

-

Addition of 2-Amino-5-bromobenzoic Acid: Add a solution of 2-amino-5-bromobenzoic acid in anhydrous THF dropwise to the reaction mixture.[4][6]

-

Reaction Progression: Allow the reaction system to slowly warm to 0 °C and continue stirring at this temperature for an additional 2 hours.[4][6]

-

Quenching: Quench the reaction by the addition of 3N hydrochloric acid.[4][6]

-

Extraction: Separate the aqueous and organic layers. The organic layer is extracted once more with 3N hydrochloric acid. The combined aqueous phases are then neutralized with solid sodium hydroxide pellets while cooling in an ice bath.[6][7] The neutralized aqueous phase is extracted with ether.[6][7]

-

Drying and Concentration: Dry the combined ether extracts with anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[6][7]

-

Purification: Purify the crude product by flash chromatography on a silica gel column, eluting with a mixture of ethyl acetate and hexane to afford the target compound.[6][7]

Caption: A general workflow for the synthesis and purification of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.

Applications in Pharmaceutical Development

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably benzodiazepines.[1][2]

Intermediate in the Synthesis of Bromazepam

This compound is a key precursor in the production of Bromazepam, a benzodiazepine derivative used for its anxiolytic and sedative properties.[1][2][6] The chemical structure of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone provides the necessary framework for the subsequent cyclization reactions required to form the benzodiazepine ring system.

Caption: The role of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone as a key intermediate in the synthesis of Bromazepam.

Precursor for Remimazolam Synthesis

It also serves as a key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for procedural sedation and general anesthesia.[8]

Biological Activity and Considerations

While primarily used as a synthetic intermediate, (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone has been noted to possess some biological activity. It has shown anti-inflammatory properties in in-vitro studies, potentially through the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis.[6][7] It is also a known metabolite of Bromazepam, being excreted in the urine of patients.[9] Studies have also investigated its further metabolism, including the reduction of its carbonyl group by NADPH-dependent enzymes in the liver.[10]

Safety and Handling

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanone should be handled with appropriate safety precautions in a laboratory setting. It is recommended to keep it in a dark place, under an inert atmosphere, and at room temperature.[3][11]

References

- Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025, February 27).

- 2-(2-Amino-5-bromobenzoyl)pyridine CAS 1563-56-0 Product Specification. (n.d.).

- 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 - ChemicalBook. (2025, December 2).

- Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. (n.d.).

- An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone - Benchchem. (n.d.).

- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 - Sigma-Aldrich. (n.d.).

- 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 - ChemicalBook. (n.d.).

- 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. (n.d.).

- (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine - ResearchGate. (2025, August 9).

- Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 7. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 [m.chemicalbook.com]

- 8. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 [sigmaaldrich.com]

Spectroscopic analysis of 5-Benzyloxolan-2-one (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Benzyloxolan-2-one

Introduction: The Structural Elucidation of a Versatile γ-Lactone

This compound, also known as γ-butyrolactone, 5-benzyl-, is a significant chemical intermediate belonging to the γ-lactone class of compounds. With the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol , its structure combines a five-membered lactone ring with a flexible benzyloxy side chain[1]. γ-Lactones are prevalent motifs in natural products and are crucial building blocks in synthetic organic chemistry, contributing to the aromas of fruits and serving as precursors in drug development[2]. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring the integrity of downstream applications.

This technical guide provides a comprehensive analysis of this compound using a multi-pronged spectroscopic approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Our focus extends beyond mere data presentation to explain the underlying principles and the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation :

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent solvent for this compound and has a well-defined residual peak.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm)[3].

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, acquire data with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Acquire data with 1024-2048 scans to achieve a good signal-to-noise ratio, particularly for quaternary carbons[3].

-

Workflow for NMR Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The proton NMR spectrum provides a map of all hydrogen environments in the molecule. The expected signals for this compound are rationalized by the electronic effects of adjacent functional groups.

-

Aromatic Protons (H-Ar) : The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm [4]. Their chemical shift is downfield due to the deshielding effect of the aromatic ring current.

-

Benzylic Protons (H-6) : The two protons of the benzylic methylene group (Ph-CH₂ -O) are chemically equivalent and adjacent to an oxygen atom. This proximity to an electronegative atom causes significant deshielding, resulting in a singlet at approximately δ 4.60 ppm .

-

Lactone Methine Proton (H-5) : The single proton on the chiral center of the lactone ring (O-CH -CH₂) is the most downfield of the aliphatic protons. It is deshielded by two adjacent oxygen atoms (one in the ring, one in the ether linkage). Its signal is expected around δ 4.40-4.50 ppm and will appear as a multiplet due to coupling with the adjacent C4 protons.

-

Lactone Methylene Protons (H-3, H-4) : The four protons on carbons 3 and 4 of the lactone ring are in distinct chemical environments and will show complex splitting patterns. They are expected to resonate in the range of δ 2.00-2.80 ppm . The protons on C3, being adjacent to the electron-withdrawing carbonyl group, will likely be further downfield than the protons on C4.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (H-Ar) | 7.30 - 7.45 | Multiplet (m) | 5H |

| Benzylic (H-6) | ~ 4.60 | Singlet (s) | 2H |

| Lactone Methine (H-5) | 4.40 - 4.50 | Multiplet (m) | 1H |

| Lactone Methylene (H-3, H-4) | 2.00 - 2.80 | Multiplets (m) | 4H |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

-

Carbonyl Carbon (C-2) : The ester carbonyl carbon is highly deshielded and will appear as the most downfield signal, typically in the range of δ 175-178 ppm [3].

-

Aromatic Carbons (C-Ar) : The carbons of the phenyl ring will resonate in the aromatic region of δ 127-138 ppm . The quaternary carbon attached to the benzylic group (ipso-carbon) will be a weak signal around δ 137-138 ppm, while the other five CH carbons will appear between δ 127-129 ppm[5].

-

Lactone Methine Carbon (C-5) : This carbon is attached to two oxygen atoms, leading to a significant downfield shift into the δ 78-82 ppm range.

-

Benzylic Carbon (C-6) : The carbon of the benzylic methylene group is also deshielded by the adjacent oxygen and the phenyl ring, appearing around δ 70-73 ppm .

-

Lactone Methylene Carbons (C-3, C-4) : These aliphatic carbons are the most shielded, resonating in the δ 25-35 ppm range. The carbon adjacent to the carbonyl group (C-3) is expected to be slightly more downfield than C-4.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C-2) | 175 - 178 |

| Aromatic (C-Ar, ipso) | 137 - 138 |

| Aromatic (C-Ar, CH) | 127 - 129 |

| Lactone Methine (C-5) | 78 - 82 |

| Benzylic (C-6) | 70 - 73 |

| Lactone Methylene (C-3) | 28 - 32 |

| Lactone Methylene (C-4) | 25 - 29 |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation : For a liquid or low-melting solid like this compound (m.p. 30 °C)[1], the simplest method is to prepare a thin film. Place one drop of the neat compound between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition :

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum by scanning from 4000 cm⁻¹ to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

IR Spectral Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of an ester (lactone) and an aromatic benzyl ether.

-

C=O Stretch (Lactone) : A very strong and sharp absorption band is expected at a relatively high wavenumber, around 1770-1785 cm⁻¹ . The frequency is higher than that of a typical acyclic ester (~1735-1750 cm⁻¹) due to the ring strain of the five-membered lactone ring[6]. This is often the most diagnostic peak in the spectrum.

-

C-H Stretch (Aromatic & Aliphatic) : Aromatic C-H stretching vibrations appear as a group of weaker peaks just above 3000 cm⁻¹ (~3030-3100 cm⁻¹ ). Aliphatic C-H stretches from the lactone and benzylic methylene groups will be observed as medium-to-strong absorptions just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ )[7].

-

C-O Stretch (Ester & Ether) : Two distinct C-O stretching absorptions are expected. The acyl-oxygen (C(=O)-O) stretch of the lactone will appear as a strong band around 1150-1250 cm⁻¹ . The alkyl-oxygen (O-CH₂) stretch from both the lactone ring and the benzyl ether will also contribute in this region[8].

-

C=C Stretch (Aromatic) : Medium-intensity, sharp absorptions corresponding to the carbon-carbon stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Lactone) | 1770 - 1785 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (Ester/Ether) | 1050 - 1250 | Strong |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces characteristic fragmentation.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction : Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet, which is ideal for a volatile compound like this.

-

Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis : The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Mass Spectrum Interpretation

The fragmentation of this compound is dictated by the stability of the resulting fragments, particularly the highly stable benzyl and tropylium cations.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at m/z = 176 , corresponding to the molecular formula [C₁₁H₁₂O₂]⁺. This peak may be of low to moderate intensity due to the facile fragmentation of the benzylic bond.

-

Base Peak (m/z = 91) : The most prominent peak (base peak) in the spectrum is expected at m/z = 91 . This corresponds to the [C₇H₇]⁺ cation. This fragment is formed by the cleavage of the benzylic C-O bond. The initially formed benzyl cation readily rearranges to the highly stable, aromatic tropylium ion, explaining its high abundance[9][10].

-

Other Key Fragments :

-

m/z = 85 : This fragment corresponds to the lactone ring portion, [C₄H₅O₂]⁺, resulting from the cleavage of the benzylic C-O bond with charge retention on the lactone fragment.

-

m/z = 108 : This corresponds to the benzyloxy radical cation, [C₇H₈O]⁺, formed by cleavage within the lactone ring.

-

m/z = 77 : Loss of a CH₂ group from the m/z 91 fragment can lead to the phenyl cation, [C₆H₅]⁺.

-

Primary Fragmentation Pathways in EI-MS

Caption: Key fragmentation pathways for this compound in EI-MS.

| m/z Value | Proposed Fragment | Significance |

| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Base Peak; Tropylium ion |

| 85 | [C₄H₅O₂]⁺ | Lactone ring fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups—notably the strained lactone carbonyl—and mass spectrometry provides the molecular weight and reveals characteristic fragmentation patterns dominated by the stable tropylium ion. This comprehensive spectroscopic profile serves as a reliable fingerprint for the identification and quality assessment of this important chemical building block.

References

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). Retrieved from [Link]

-

Triandafillidi, I., Kokotou, M. G., & Kokotos, C. G. (2017). Photocatalytic Synthesis of γ-Lactones from Alkenes: High-Resolution Mass Spectrometry as a Tool To Study Photoredox Reactions. Organic Letters, 19(20), 5665–5668. Available at: [Link]

-

NIST. (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

-

mVOC. (n.d.). Results for: chemical Classification: lactones. Retrieved from [Link]

-

NIST. (n.d.). D-Galactonic acid, γ-lactone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Supporting Information for Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. (n.d.). Retrieved from [Link]

-

Cepero, A., et al. (2015). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available at: [Link]

-

Zhang, X., et al. (2022). Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2893-2900. Available at: [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one. John Wiley & Sons, Inc. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. UCLA. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-(Phenylcarbonyl)oxolan-2-one. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). 5-Benzyloxyindole-2-carboxylic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Lee, H., et al. (2021). Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects. Molecules, 26(11), 3323. Available at: [Link]

-

Jat, L. R., et al. (2014). Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-237. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzilic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(Benzyloxy)pentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Douh, M. H., et al. (2008). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Indonesian Journal of Chemistry, 8(3), 411-417. Available at: [Link]

-

NIST. (n.d.). 2'-Benzyloxyacetophenone. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy: ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. rsc.org [rsc.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. 2'-Benzyloxyacetophenone [webbook.nist.gov]

- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Multifaceted Biological Activities of Substituted Oxolanones: A Technical Guide for Drug Discovery

Introduction: The Oxolanone Core - A Privileged Scaffold in Medicinal Chemistry

The oxolanone, particularly the γ-butyrolactone, is a five-membered lactone moiety that serves as a fundamental structural motif in a vast array of natural products and synthetically derived compounds.[1][2] This "privileged scaffold" has garnered significant attention from medicinal chemists due to the broad spectrum of biological and pharmacological activities exhibited by its derivatives.[1] Several drugs containing the γ-butyrolactone core have received FDA approval for diverse clinical applications, including as diuretics, anticancer agents, and treatments for heart disease.[3] This guide provides an in-depth exploration of the significant biological activities of substituted oxolanones, focusing on their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. As a senior application scientist, the following sections will not only detail the mechanisms of action but also provide field-proven experimental protocols to empower researchers in the evaluation of novel oxolanone-based compounds.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted oxolanones have emerged as a promising class of compounds in oncology research, demonstrating potent cytotoxic effects against various cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which substituted oxolanones exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many derivatives, particularly those with an α-methylene group, have been shown to trigger the intrinsic apoptotic pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.

Furthermore, some oxolanone derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division. This can occur through the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of oxolanone derivatives is highly dependent on their substitution patterns. For instance, the presence of an α-methylene-γ-butyrolactone moiety is a recurring feature in many natural products with cytotoxic properties.[4] The lipophilicity and electronic properties of substituents on the oxolanone ring also play a critical role in their activity, influencing factors such as cell membrane permeability and interaction with molecular targets.[5] Quantitative structure-activity relationship (QSAR) studies have been employed to correlate specific structural features with anticancer efficacy, guiding the rational design of more potent analogues.[6][7]

C. Experimental Protocols for Assessing Anticancer Activity

A fundamental first step in evaluating the anticancer potential of a novel compound is to determine its cytotoxicity against cancer cell lines. The MTT and LDH assays are robust and widely used methods for this purpose.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted oxolanone compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control.

-

MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Diagram: Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing cytotoxicity of substituted oxolanones.

The wound healing assay is a straightforward and effective method to evaluate the effect of a compound on cell migration, a critical process in cancer metastasis.[7]

Experimental Protocol: Wound Healing Assay

-

Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

-

Treatment: Wash the cells to remove debris and add fresh medium containing the test compound or vehicle control.

-

Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different time points to determine the rate of cell migration and wound closure. A delay in closure in the presence of the compound indicates an inhibitory effect on cell migration.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Substituted oxolanones have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key signaling pathways.[8]

A. Mechanistic Insights: Inhibition of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In response to pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of genes encoding inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Several γ-butyrolactone derivatives have been shown to inhibit the NF-κB signaling pathway, thereby reducing the production of these inflammatory mediators.[8]

Diagram: Inhibition of NF-κB Signaling by Substituted Oxolanones

Caption: Oxolanones can inhibit the NF-κB pathway, reducing inflammation.

B. Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

Nitric oxide (NO) is a key inflammatory mediator produced by iNOS. The Griess assay is a simple and sensitive method for measuring nitrite (a stable product of NO), and thus can be used to assess the anti-inflammatory activity of compounds in cell-based models.

Experimental Protocol: Griess Assay

-

Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and pre-treat with various concentrations of the substituted oxolanone for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

-

Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by the test compound.

III. Neuroprotective Activity: Combating Oxidative Stress and Neuronal Damage

Oxidative stress plays a critical role in the pathogenesis of various neurodegenerative diseases.[9] Substituted oxolanones, particularly γ-butyrolactones, have demonstrated significant neuroprotective effects by mitigating oxidative damage and promoting neuronal survival.[10]

A. Mechanistic Insights: Activation of the Nrf2 Antioxidant Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. Butyrolactone II, for example, has been shown to exert its neuroprotective effects by modulating the Nrf2/SKN-1 pathway.[10]

Diagram: Neuroprotection via Nrf2 Pathway Activation by Oxolanones

Caption: Oxolanones can activate the Nrf2 pathway to confer neuroprotection.

B. Experimental Protocols for Assessing Neuroprotection

To assess the neuroprotective effects of substituted oxolanones, an in vitro model of neurotoxicity is first established. This typically involves exposing neuronal cell lines (e.g., SH-SY5Y or PC12) to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) to induce oxidative stress and cell death.

Mitochondrial dysfunction is a key event in neuronal apoptosis. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health. Cationic fluorescent dyes like JC-1 or TMRM can be used to measure MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains in its monomeric form and fluoresces green.

Experimental Protocol: MMP Assay using JC-1

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxin in the presence or absence of the test compound.

-

JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol.

-

Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP and mitochondrial dysfunction. Neuroprotective compounds will help maintain a higher red/green ratio in the presence of the neurotoxin.

IV. Antimicrobial Activity: Disrupting Bacterial Communication

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted oxolanones have demonstrated promising antimicrobial activity, not only by directly inhibiting bacterial growth but also by interfering with bacterial communication systems.

A. Mechanistic Insights: Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is crucial for regulating virulence factor production and biofilm formation. Many bacteria use N-acylhomoserine lactones (AHLs) as signaling molecules. Due to their structural similarity to AHLs, certain γ-butyrolactone derivatives can act as competitive inhibitors of AHL-mediated QS, thereby attenuating bacterial virulence without exerting selective pressure for resistance.

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol: MIC Assay

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted oxolanone compound in a suitable broth medium.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

V. Conclusion and Future Directions

Substituted oxolanones represent a versatile and highly promising class of compounds with a diverse range of biological activities. Their ability to modulate key signaling pathways involved in cancer, inflammation, neurodegeneration, and bacterial communication underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of novel oxolanone derivatives. Future research should focus on further elucidating the specific molecular targets of these compounds, optimizing their structure-activity relationships for enhanced potency and selectivity, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutics to address some of the most pressing challenges in human health.

References

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]

-

AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide). (2011). PubMed. [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). PubMed. [Link]

-

Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. (2025). PubMed. [Link]

-

Analgesic, antioedematous and antioxidant activity of γ-butyrolactone derivatives in rodents. (2008). PubMed. [Link]

-

Fungal Quorum-Sensing Molecules and Inhibitors with Potential Antifungal Activity: A Review. (2021). National Institutes of Health. [Link]

-

Quorum-Sensing Inhibition by Gram-Positive Bacteria. (2021). National Institutes of Health. [Link]

-

Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB. (2024). National Institutes of Health. [Link]

-

A novel role of 'pseudo'γ-butyrolactone receptors in controlling γ-butyrolactone biosynthesis in Streptomyces. (2013). PubMed. [Link]

-

A review of neuroprotective agents. (2004). PubMed. [Link]

-

A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2022). MDPI. [Link]

-

Endogenous Neuroprotective Molecules and Their Mechanisms in the Central Nervous System. (2015). PubMed. [Link]

-

Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2023). MDPI. [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

-

An insight on the powerful of bacterial quorum sensing inhibition. (2024). National Institutes of Health. [Link]

-

Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway. (2022). PubMed. [Link]

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review. (2022). PubMed. [Link]

- Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. (2019).

-

Wound-Healing Assay. (2014). Springer Nature Experiments. [Link]

- Substituted tropolone derivatives and methods of use. (2017).

-

Structure-activity relationship of anticancer drug candidate quinones. (2022). National Institutes of Health. [Link]

- Methods of improving the solubility and bioavailability of therapeutic agents. (2022).

-

Patent Pulse: A Spotlight on Recent Highlights from Small Molecule Patents. (2024). YouTube. [Link]

-

Patents. (2024). Schrödinger. [Link]

-

Synthesis and Evaluation of Antimicrobial activity of Gamma Butyrolactone. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Neuroprotective Effects of Butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 Pathway Modulation in Caenorhabditis elegans. (2025). PubMed. [Link]

-

A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). National Institutes of Health. [Link]

Sources

- 1. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule α-methylene-γ-butyrolactone, an evolutionarily conserved moiety in sesquiterpene lactones, ameliorates arthritic phenotype via interference DNA binding activity of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Biological activity, quantitative structure–activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butyrolactone I attenuates inflammation in murine NASH by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A review of neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of butyrolactone II from Aspergillus terreus via Nrf-2/SKN-1 pathway modulation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AHL-dependent quorum sensing inhibition: synthesis and biological evaluation of α-(N-alkyl-carboxamide)-γ-butyrolactones and α-(N-alkyl-sulfonamide)-γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Benzyloxolan-2-one: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 5-Benzyloxolan-2-one (CAS No. 21175-42-8), a significant derivative of the γ-butyrolactone (GBL) class of heterocyclic compounds. The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] This guide delves into the known synthetic methodologies for this compound, offering detailed, step-by-step protocols for its preparation. We will explore the causality behind experimental choices, discuss potential side reactions, and compare various synthetic strategies. Furthermore, this document will shed light on the compound's known biological activities and its potential applications in drug discovery and development, particularly for researchers, medicinal chemists, and professionals in the pharmaceutical industry.

Introduction: The Significance of the γ-Butyrolactone Scaffold

The γ-butyrolactone (GBL) moiety, a five-membered lactone, is a cornerstone in the architecture of a vast array of biologically active molecules.[1] Its prevalence in nature and its versatility as a synthetic intermediate have cemented its importance in the field of medicinal chemistry.[2] Molecules incorporating the GBL scaffold exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4] Several FDA-approved drugs, such as the anticancer agents etoposide and teniposide, and the PAR-1 antagonist vorapaxar, feature this critical heterocyclic system.[1]

This compound, characterized by a benzyloxy group at the C5 position of the oxolan-2-one ring, represents a valuable synthetic building block. The benzyl group introduces lipophilicity and the potential for specific interactions within biological targets, making it an intriguing candidate for further functionalization and incorporation into more complex drug-like molecules.

Discovery and Context

While a singular "discovery" paper for this compound is not prominently documented in the chemical literature, its synthesis and investigation are rooted in the broader, extensive research into γ-butyrolactone derivatives. The development of synthetic methods for GBLs has been a focus for decades, driven by the need to access the diverse chemical space of GBL-containing natural products and their analogues.[1] The synthesis described in a 2021 publication by The Royal Society of Chemistry provides a modern and validated method for its preparation, complete with characterization data, reflecting the ongoing interest in this class of compounds.

The initial interest in molecules like this compound likely stemmed from the desire to create chiral building blocks for the synthesis of more complex targets. The C5 position of the GBL ring is a common point of substitution, and the introduction of a protected hydroxyl group, such as a benzyl ether, offers a handle for further chemical transformations.

Synthetic Methodologies for this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common strategies involve the formation of the lactone ring from a linear precursor or the modification of a pre-existing lactone.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a few key precursors. The most direct approach involves the cyclization of a γ-hydroxy carboxylic acid or its corresponding ester. This precursor, in turn, can be synthesized from simpler starting materials.

Caption: Retrosynthetic analysis of this compound.

Synthesis via Radical Cyclization of an Unsaturated Carboxylic Acid

A contemporary and efficient method for the synthesis of 5-substituted γ-butyrolactones involves a radical-mediated cyclization. This approach has been successfully applied to the synthesis of this compound.

This protocol is adapted from a validated synthesis reported in the literature.

Step 1: Preparation of the Starting Material (4-Penten-1-ol)

This starting material is commercially available.

Step 2: Radical Cyclization

-

Reaction Scheme:

-

Reagents and Equipment:

-

4-Penten-1-ol

-

Phenylselenyl bromide (PhSeBr)

-

Benzyl alcohol

-

Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-